p-Toluenesulfonic acid, o-nitrophenyl ester
Overview
Description
p-Toluenesulfonic acid, o-nitrophenyl ester: is an organic compound with the chemical formula C13H11NO5S. It is a derivative of p-toluenesulfonic acid and is known for its applications in organic synthesis and various chemical reactions. This compound is characterized by the presence of a toluenesulfonyl group attached to an o-nitrophenyl ester, making it a versatile reagent in chemical research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-toluenesulfonic acid, o-nitrophenyl ester typically involves the reaction of p-toluenesulfonyl chloride with o-nitrophenol in the presence of a base such as pyridine. The reaction is carried out in an aprotic solvent, often at room temperature, to yield the desired ester. The general reaction can be represented as follows: [ \text{p-Toluenesulfonyl chloride} + \text{o-Nitrophenol} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar reaction conditions but may include additional steps for purification and isolation of the product. Techniques such as recrystallization and azeotropic drying with toluene are commonly employed to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: p-Toluenesulfonic acid, o-nitrophenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield p-toluenesulfonic acid and o-nitrophenol.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: p-Toluenesulfonic acid, o-aminophenyl ester.
Hydrolysis: p-Toluenesulfonic acid and o-nitrophenol.
Scientific Research Applications
Chemistry: p-Toluenesulfonic acid, o-nitrophenyl ester is widely used as a reagent in organic synthesis. It serves as a protecting group for alcohols and amines, facilitating selective reactions in complex molecules.
Biology and Medicine: In biological research, this compound is used in the synthesis of various bioactive molecules. It plays a role in the development of pharmaceuticals and agrochemicals due to its ability to introduce functional groups into target molecules.
Industry: Industrially, this compound is employed in the production of polymers, resins, and other specialty chemicals. Its reactivity and stability make it a valuable intermediate in manufacturing processes .
Mechanism of Action
The mechanism of action of p-toluenesulfonic acid, o-nitrophenyl ester involves its ability to act as an electrophile in various chemical reactions. The sulfonyl group is electron-withdrawing, making the ester carbon more susceptible to nucleophilic attack. This property is exploited in substitution and hydrolysis reactions, where the compound facilitates the formation of new bonds and functional groups .
Comparison with Similar Compounds
p-Toluenesulfonic acid: A strong organic acid used as a catalyst in organic synthesis.
o-Nitrophenol: A precursor in the synthesis of various organic compounds.
p-Toluenesulfonyl chloride: A reagent used in the synthesis of sulfonate esters and amides.
Uniqueness: p-Toluenesulfonic acid, o-nitrophenyl ester is unique due to its combined properties of both p-toluenesulfonic acid and o-nitrophenol. This combination allows it to participate in a wide range of chemical reactions, making it a versatile and valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(2-nitrophenyl) 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S/c1-10-6-8-11(9-7-10)20(17,18)19-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBPIGIEYBYSPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153659 | |
Record name | p-Toluenesulfonic acid, o-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226-48-8 | |
Record name | 2-Nitrophenyl 4-methylbenzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1226-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Toluenesulfonic acid, o-nitrophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002637951 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6906 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Toluenesulfonic acid, o-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TOLUENE-4-SULFONIC ACID 2-NITRO-PHENYL ESTER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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